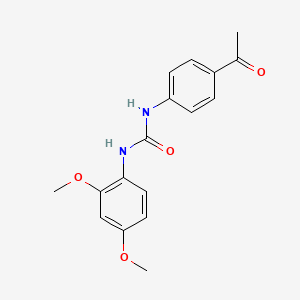![molecular formula C14H12N2O3S B5802886 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACTF is a synthetic compound that belongs to the class of carbonothioylamides. It was first synthesized by researchers at the University of California, San Francisco in 2005. Since then, ACTF has been the subject of numerous scientific studies due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of ACTF is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of various diseases. ACTF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ACTF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. ACTF has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ACTF has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ACTF in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, ACTF is relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of using ACTF in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of ACTF in humans.
Direcciones Futuras
There are many future directions for the study of ACTF. One area of research is the development of ACTF analogs with improved therapeutic properties. Another area of research is the investigation of the potential use of ACTF in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of ACTF in humans.
In conclusion, N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide, or ACTF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of ACTF in humans, but the potential for this compound is vast and exciting.
Métodos De Síntesis
The synthesis of ACTF involves the reaction of 4-acetylaniline with carbon disulfide and potassium hydroxide in the presence of a catalytic amount of copper(II) chloride. The resulting product is then treated with furfurylamine to yield ACTF.
Aplicaciones Científicas De Investigación
ACTF has been shown to have potential therapeutic applications in various areas of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. ACTF has also been investigated for its ability to inhibit the activity of certain enzymes that are involved in the development of various diseases.
Propiedades
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9(17)10-4-6-11(7-5-10)15-14(20)16-13(18)12-3-2-8-19-12/h2-8H,1H3,(H2,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYYJAXQFHFUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-acetylphenyl)carbamothioyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)

![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)


![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)